Methyl 2-(3-oxocyclobutyl)acetate
Description
Significance of Cyclobutanone (B123998) Scaffolds in Modern Synthesis
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a prominent structural motif in a wide array of natural products and biologically active molecules. The inherent ring strain of cyclobutanes makes them useful synthetic intermediates, as the ring can be selectively opened or rearranged to generate a variety of linear and cyclic systems.
Cyclobutanones, in particular, are highly versatile building blocks in organic synthesis. The ketone functionality provides a handle for a multitude of chemical transformations, including nucleophilic additions, reductions, and α-functionalizations. These reactions allow for the introduction of new stereocenters and the elaboration of the cyclobutane core into more complex structures. Furthermore, the cyclobutanone ring itself can participate in ring expansion reactions to form five-membered rings, or be used in photochemical reactions. The presence of these strained rings in complex natural products, such as terpenoids and alkaloids, highlights their importance in creating unique three-dimensional molecular shapes that can interact with biological targets. google.com
Historical Context of Methyl 2-(3-oxocyclobutyl)acetate Research
The specific research history of this compound is relatively recent, with its CAS number, 1148130-30-6, indicating its emergence in the 21st century. The compound's appearance in the catalogs of chemical suppliers in the early 2010s suggests its development was likely driven by the increasing demand for novel, small-molecule building blocks in drug discovery and materials science.
Unlike compounds with a long history of investigation, this compound appears to have been developed as a tool for synthetic chemists rather than being the subject of extensive fundamental research itself. Its value lies in its potential to be readily incorporated into larger molecules, providing a pre-formed cyclobutanone moiety with an ester side chain for further elaboration. The investigation of related structures in patents, such as those for beta-lactamase inhibitors, underscores the interest in cyclobutane derivatives as scaffolds for new therapeutic agents. google.com
Overview of Research Trajectories for this compound
Current and future research involving this compound is primarily directed towards its application as a versatile synthetic intermediate. The research trajectories can be broadly categorized into its use in the synthesis of complex molecules and its potential derivatization to create libraries of novel compounds for biological screening.
One of the key research directions is the selective functionalization of its two reactive sites. The ketone can undergo a wide range of reactions, including Wittig reactions to form exocyclic double bonds, Grignard additions to introduce alkyl or aryl groups, and reductions to the corresponding alcohol. The ester group, on the other hand, can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other ester derivatives. This orthogonality allows for a stepwise and controlled elaboration of the molecule.
A significant area of application for building blocks like this compound is in medicinal chemistry. For instance, related cyclobutane structures have been explored as core components of beta-lactamase inhibitors, a class of drugs that combat antibiotic resistance in bacteria. google.com The rigid framework of the cyclobutane ring can be used to orient functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to the active site of an enzyme. Research in this area would involve the synthesis of a library of derivatives of this compound and the evaluation of their biological activity.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the methylene (B1212753) protons adjacent to the ester (doublet, ~2.6 ppm), and the protons of the cyclobutane ring (multiplets, ~2.5-3.5 ppm). |
| ¹³C NMR | Resonances for the ketone carbonyl (~208 ppm), the ester carbonyl (~172 ppm), the methoxy (B1213986) carbon (~52 ppm), and the various methylene and methine carbons of the cyclobutane ring and the acetate (B1210297) side chain. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the ketone C=O stretch (~1780 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹). |
Note: The chemical shifts (ppm) are approximate and based on typical values for these functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPOOJZMVQMLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727518 | |
| Record name | Methyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-30-6 | |
| Record name | Methyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-oxocyclobutyl)acetate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Methyl 2 3 Oxocyclobutyl Acetate
De Novo Synthesis Approaches
De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors. For methyl 2-(3-oxocyclobutyl)acetate, this entails the formation of the cyclobutane (B1203170) ring system and the subsequent or concurrent introduction of the required functional groups.
[2+2]-Photocycloaddition Strategies to the Cyclobutane Core
The [2+2] photocycloaddition is a powerful and frequently utilized photochemical reaction for constructing cyclobutane rings. acs.orgnih.gov This reaction involves the light-induced union of two alkene-containing molecules to form a four-membered ring. acs.org In the context of synthesizing the core of this compound, this strategy would typically involve the cycloaddition of an appropriate ketene (B1206846) acetal (B89532) with an alkene, or the photocycloaddition of two specific olefins followed by functional group manipulation.
The general mechanism involves the excitation of one of the olefin partners by UV or visible light, leading to the formation of two new single bonds and the saturation of the double bonds. acs.org Both intramolecular and intermolecular versions of this reaction are widely employed in organic synthesis. nih.gov The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on the alkene components. nih.gov
A plausible de novo pathway could start with the [2+2] photocycloaddition of a suitable vinyl ether or ketene acetal with an alkene that can be later converted to the desired side chain. Subsequent hydrolysis of the resulting enol ether or ketal would yield the cyclobutanone (B123998).
| Reaction Type | Reactants | Key Features | Reference |
| [2+2] Photocycloaddition | Alkene + Alkene (one photochemically excited) | Forms two new sigma bonds, creating a cyclobutane ring. | acs.org |
| Gold(I)-Catalyzed [2+2] Cycloaddition | Ynol ether + Alkene | Leads to cyclobutyl enol ethers, which can be hydrolyzed to cyclobutanones. | acs.org |
Ring-Closing Reactions for Cyclobutanone Formation
Ring-closing metathesis (RCM) is another prominent method for the synthesis of cyclic compounds, particularly unsaturated rings. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While RCM is most commonly used for 5- to 7-membered rings, its application in forming strained four-membered rings is also known. wikipedia.orgorganic-chemistry.org
For the synthesis of a cyclobutanone precursor, a diene containing an appropriate ester group could undergo RCM to form a cyclobutene (B1205218) derivative. Subsequent oxidation or other functional group manipulations of the double bond would then lead to the desired 3-oxocyclobutane structure.
Alternative ring-closing strategies for cyclobutanone synthesis include the ring expansion of cyclopropanol (B106826) derivatives or the ring enlargement of oxaspiropentanes. nih.gov These methods provide alternative entries into the cyclobutane system from different starting materials.
| Method | Starting Material Type | Catalyst/Reagent | Product Type | Reference |
| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' or Schrock's catalyst (Ru or Mo-based) | Cycloalkene | wikipedia.orgorganic-chemistry.org |
| Semipinacol Ring Expansion | Vinylic cyclopropyl (B3062369) alcohols | Chiral dual-hydrogen-bond donor with HCl | Cyclobutanone with α-quaternary center | organic-chemistry.org |
| Oxidative Ring Expansion | Methylenecyclopropanes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | 2,2-Diarylcyclobutanones | organic-chemistry.org |
Esterification Reactions for Methyl Acetate (B1210297) Moiety Formation
The final step in many de novo syntheses of this compound would be the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(3-oxocyclobutyl)acetic acid.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk
Other methods for esterification that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. commonorganicchemistry.com Alkylation of the carboxylate with methyl iodide (MeI) is another viable route. commonorganicchemistry.com
| Esterification Method | Reagents | Key Characteristics | Reference |
| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Equilibrium reaction; excess alcohol used to drive to completion. | masterorganicchemistry.comathabascau.ca |
| Steglich Esterification | Carboxylic acid, Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. | commonorganicchemistry.com |
| Via Acyl Chloride | Carboxylic acid, SOCl₂ or (COCl)₂, then Methanol | Two-step process involving a reactive intermediate. | commonorganicchemistry.com |
| Alkylation | Carboxylic acid, Base, Methyl Iodide (MeI) | Alkylation of the carboxylate anion. | commonorganicchemistry.com |
Advanced Precursor-Based Syntheses
These synthetic routes commence with a pre-existing cyclobutane or a related cyclic precursor, which is then chemically modified to introduce or alter the necessary functional groups to arrive at this compound.
Derivatization from Related Cyclobutanone Compounds
The synthesis can start from a readily available cyclobutanone derivative that already possesses the four-membered ring. For instance, a substitution reaction on a 3-halocyclobutanone with a suitable carbon nucleophile, such as a malonic ester derivative followed by hydrolysis and decarboxylation, could introduce the acetic acid side chain.
Another approach is the modification of existing side chains on a cyclobutanone ring. For example, a compound like methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate could potentially be a precursor, although the removal of the gem-dimethyl group would be a challenging transformation. bldpharm.com The synthesis of various substituted cyclobutanones has been achieved through methods like gold(I)-catalyzed [2+2] cycloaddition of ynol ethers with alkenes, providing a range of potential starting materials. acs.org
Functional Group Interconversions Leading to this compound
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.commit.edu In the context of synthesizing this compound, several FGIs can be envisioned.
For instance, a precursor such as methyl 2-(3-hydroxycyclobutyl)acetate could be oxidized to the target ketone. A variety of oxidizing agents can be employed for the conversion of a secondary alcohol to a ketone, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Conversely, the ketone functionality in the target molecule could be derived from another functional group. For example, a cyclobutene precursor could be subjected to ozonolysis or dihydroxylation followed by oxidative cleavage to generate the ketone. The reduction of a precursor like methyl 2-(3-oxocyclopentyl)acetate to the corresponding alcohol, followed by ring contraction, could also be a potential, albeit more complex, pathway. lookchem.com
A key FGI in many synthetic routes is the conversion of a nitrile group to an ester. A precursor like 2-(3-oxocyclobutyl)acetonitrile (B1435019) could be hydrolyzed to the carboxylic acid and then esterified, or directly converted to the methyl ester under specific alcoholysis conditions.
| Transformation | Precursor Functional Group | Target Functional Group | Typical Reagents | Reference |
| Oxidation | Secondary Alcohol (-CHOH) | Ketone (-C=O) | PCC, Swern Oxidation, Dess-Martin Periodinane | solubilityofthings.com |
| Reduction | Ketone (-C=O) | Secondary Alcohol (-CHOH) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | solubilityofthings.comchemicalbook.com |
| Hydrolysis of Nitrile | Nitrile (-CN) | Carboxylic Acid (-COOH) | H₃O⁺, heat | vanderbilt.edu |
| Conversion of Alcohol to Halide | Alcohol (-OH) | Alkyl Halide (-X) | SOCl₂, PBr₃ | vanderbilt.eduub.edu |
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of advanced catalytic systems and the adoption of solvent-free and atom-economical reaction schemes.
Catalytic Green Synthesis Methods
Catalysis is fundamental to the green synthesis of the cyclobutanone core of this compound. Catalytic reactions are preferable to stoichiometric methods as they reduce waste by using small amounts of a catalyst that can be recycled and often lead to higher selectivity under milder conditions. Various catalytic strategies have been developed for the synthesis of cyclobutanone derivatives. organic-chemistry.org
One advanced method involves a cobalt(II)-based metalloradical catalyst for the asymmetric 1,4-C-H alkylation of diazoketones, which allows for the stereoselective construction of the cyclobutanone ring. organic-chemistry.org Another approach is the catalytic protio-semipinacol ring-expansion of vinylic cyclopropyl alcohols, which uses a chiral dual-hydrogen-bond donor (HBD) alongside hydrogen chloride to produce cyclobutanones with excellent enantioselectivity. organic-chemistry.org Furthermore, copper-catalyzed conjugate silylation of cyclobutenone derivatives represents another effective route to functionalized cyclobutanones. nih.gov
Once the 3-oxocyclobutylacetic acid precursor is formed, the final step is typically an esterification with methanol. This reaction is often catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, a common and effective method in organic synthesis.
Table 1: Catalytic Methods for Cyclobutanone Core Synthesis
| Catalytic System | Reaction Type | Key Advantages |
| Cobalt(II)-based Metalloradical | Asymmetric 1,4-C-H Alkylation | Enables stereoselective construction of the ring. organic-chemistry.org |
| Chiral HBD / HCl | Protio-Semipinacol Ring-Expansion | High enantioselectivity for α-quaternary centers. organic-chemistry.org |
| Copper-based Catalysts | Conjugate Silylation | Effective for creating functionalized cyclobutanones. nih.gov |
| Transition/Noble Metal Catalysts | Oxidation of Cyclobutanol | A direct method to form the cyclobutanone ring. google.com |
Solvent-Free and Atom-Economical Transformations
A primary goal of green chemistry is to maximize atom economy, which measures the efficiency of a reaction by how many reactant atoms are incorporated into the final product. Addition and cycloaddition reactions are inherently atom-economical. The synthesis of cyclobutane rings, for instance, can be achieved through [2+2] cycloaddition reactions, where two unsaturated molecules combine to form the four-membered ring, incorporating all atoms from the starting materials into the product.
Solvent-free reaction conditions offer significant environmental benefits by eliminating the need for large quantities of volatile organic compounds, which are often toxic and difficult to dispose of. While specific solvent-free methods for this compound are not widely documented, general techniques such as mechanochemistry (ball milling) could potentially be applied. These methods use mechanical energy to drive reactions, reducing or eliminating the need for solvents.
Industrial Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from the laboratory to industrial production requires careful planning and process optimization to ensure safety, cost-effectiveness, and consistency. nih.gov The process is typically divided into several phases, from initial bench-scale development to pilot-scale trials and finally to full commercial manufacturing. ubc.ca
Key factors that must be addressed during scale-up include:
Process Chemistry and Route Selection: The chosen synthetic route must be robust, high-yielding, and utilize cost-effective and readily available raw materials. A route involving the oxidation of cyclobutanol, for example, is a known method for producing the cyclobutanone core. google.com
Thermodynamic and Safety Concerns: Exothermic reactions, such as oxidations, require careful thermal management on a large scale to prevent runaway reactions. This involves designing reactors with adequate cooling capacity and implementing rigorous safety protocols. ubc.ca
Catalyst Management: For catalytic processes, the cost, efficiency, and lifespan of the catalyst are critical. Developing methods for catalyst recovery and recycling is essential for economic viability and reducing environmental waste.
Downstream Processing and Purification: While laboratory purification may rely on chromatography, industrial-scale production requires more efficient methods like distillation, crystallization, or extraction to handle large volumes and achieve the desired product purity. researchgate.net
Regulatory Compliance: The entire manufacturing process must be documented and validated to meet the requirements of regulatory bodies. This includes developing a Chemistry, Manufacturing, and Controls (CMC) plan that details every aspect of production and quality assurance. nih.gov
Table 2: Key Considerations for Industrial Scale-Up
| Consideration | Challenge | Mitigation Strategy |
| Heat Management | Exothermic reactions can lead to thermal runaway in large reactors. ubc.ca | Design of reactors with high heat transfer efficiency; implementation of advanced process control and safety interlocks. |
| Reagent & Catalyst Cost | High cost of raw materials or catalysts can make the process economically unfeasible. | Selection of cost-effective reagents; development of efficient catalyst recycling protocols. nih.gov |
| Process Efficiency | Low yields or the formation of impurities can increase costs and waste. | Optimization of reaction parameters (temperature, pressure, stoichiometry); process intensification techniques like reactive distillation. researchgate.net |
| Product Purification | Achieving high purity on a large scale can be difficult and expensive. | Development of scalable purification methods such as crystallization or fractional distillation instead of chromatography. nih.gov |
| Waste Management | Byproducts and solvent waste pose environmental and disposal cost issues. | Optimization for high atom economy; selection of greener solvents; implementation of waste treatment protocols. |
Derivatives and Analogs of Methyl 2 3 Oxocyclobutyl Acetate
Synthesis of Alkylated and Arylated Cyclobutyl Analogs
The introduction of alkyl and aryl substituents onto the cyclobutane (B1203170) ring of methyl 2-(3-oxocyclobutyl)acetate analogs is a key strategy for creating structural diversity. These modifications can significantly alter the steric and electronic properties of the parent molecule.
One of the primary methods for introducing substituents is through the functionalization of the carbon alpha (α) to the ester's carbonyl group. While direct alkylation of the ester enolate is a standard procedure, arylation presents a more complex challenge. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have become instrumental in forming α-aryl ester linkages. These reactions typically involve the coupling of an ester enolate (or its equivalent, like a silyl (B83357) ketene (B1206846) acetal) with an aryl halide.
Another strategic approach involves the modification of a pre-existing cyclobutane ring. For instance, [2+2] cycloaddition reactions can be used to construct substituted cyclobutane rings from alkenes, which can then be converted into the desired keto-ester derivatives. For example, the cycloaddition of allenes with appropriately substituted olefins can yield methylenecyclobutanes, which can be further functionalized.
A notable development is the stereospecific synthesis of multisubstituted cyclobutanes through the contraction of pyrrolidine (B122466) rings. This method, which proceeds via a 1,4-biradical intermediate formed by nitrogen extrusion, allows for the creation of complex cyclobutanes with controlled stereochemistry. acs.org For instance, a pyrrolidine prepared via a [3+2] cycloaddition can undergo a ring contraction to yield a highly functionalized cyclobutane. This cyclobutane can then be further modified, such as through Krapcho dealkoxycarboxylation, to produce precursors for complex natural products. acs.org
The table below summarizes a synthetic transformation demonstrating this ring contraction strategy.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Substituted Pyrrolidine 60 | Iodonitrene Chemistry (Nitrogen Extrusion/Ring Contraction) | Cyclobutane 61 | 30% | acs.org |
| Cyclobutane 61 | 1. TFA, CH₂Cl₂; 2. Acyl chloride formation; 3. Aniline 62 | Amide-substituted Cyclobutane 63 | 67% (one pot) | acs.org |
Halogenated Derivatives and Their Reactivity
Halogenation of this compound primarily occurs at the α-position to the ketone (C2 or C4) due to the activating effect of the carbonyl group. The reaction can be performed under either acidic or basic conditions, although the outcomes can differ.
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the subsequent reaction with the halogen (e.g., Br₂, Cl₂) is rapid. libretexts.org This method is generally preferred for producing monohalogenated products.
In contrast, base-promoted halogenation proceeds via an enolate intermediate. The introduction of the first halogen atom, being an electron-withdrawing group, increases the acidity of the remaining α-hydrogen. This makes the monohalo product more reactive than the starting ketone, often leading to multiple halogenations. libretexts.org
The resulting α-halo cyclobutanones are versatile synthetic intermediates due to the enhanced reactivity of the carbon-halogen bond, which is activated by the adjacent carbonyl group. nih.gov They are potent alkylating agents and participate in a variety of transformations:
Nucleophilic Substitution: They readily react with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to displace the halide. This reactivity is significantly higher than that of corresponding alkyl halides. nih.gov
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide) to yield a ring-contracted carboxylic acid derivative.
Formation of Heterocycles: α-halo ketones are key building blocks for synthesizing various heterocyclic compounds, such as pyrroles, imidazoles, and thiazoles, by reacting with appropriate nucleophilic partners. nih.gov
Reductive Dehalogenation: The halogen can be removed using various reducing agents to yield the parent ketone. wikipedia.org
The table below outlines the general reactivity of α-halo ketones.
| Reaction Type | Reagents | Product Type | Key Features |
| Nucleophilic Substitution | Nucleophiles (amines, iodides, etc.) | Substituted Ketone | High reactivity due to carbonyl activation. nih.govwikipedia.org |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Ring-contracted Ester/Acid | Proceeds via a cyclopropanone intermediate. wikipedia.org |
| Aldol-type Reactions | Aldehydes, Base | Halohydrin, Oxirane | Forms a halohydrin intermediate which can cyclize. wikipedia.org |
| Heterocycle Synthesis | Dinucleophiles (e.g., thiourea) | Heterocyclic compounds | A versatile route to five- and six-membered rings. nih.gov |
Nitrogen-Containing Derivatives and Their Synthetic Utility
The introduction of nitrogen into the this compound framework can be achieved primarily by targeting the 3-oxo functional group. The most common method for this transformation is reductive amination . wikipedia.org
This one-pot reaction converts a ketone into an amine. wikipedia.org It begins with the reaction of the 3-oxocyclobutyl group with a primary or secondary amine under mildly acidic conditions to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate imine/iminium ion. masterorganicchemistry.comsigmaaldrich.com
The synthetic utility of this method is vast, as it allows for the preparation of a wide range of secondary and tertiary amines by choosing the appropriate starting amine. masterorganicchemistry.com The resulting amino-cyclobutane derivatives are valuable building blocks in medicinal chemistry. For example, the Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives as the reducing agent, is a classic method for amine synthesis. mdpi.com
Beyond direct amination, the oxo group can be converted to other nitrogen-containing functionalities. For instance, reaction with hydroxylamine (B1172632) yields an oxime, which can be subsequently reduced to a primary amine or rearranged under Beckmann conditions. Synthesis of nitrogen-containing derivatives of other cyclic molecules, such as oleanolic acid, has shown that introducing amino acids or nitrogenous heterocyclic groups can lead to compounds with significant biological activity, highlighting the potential of these derivatives. nih.gov
The table below summarizes common reagents used in reductive amination.
| Reducing Agent | Typical Substrates | Key Features | Reference(s) |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls; potential toxicity from cyanide. | masterorganicchemistry.comsigmaaldrich.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder, non-toxic alternative to NaBH₃CN; widely used. | masterorganicchemistry.com |
| Formic Acid / Ammonium (B1175870) Formate | Aldehydes, Ketones | Used in the Leuckart-Wallach reaction. | mdpi.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | A "green" method using catalysts like Palladium or Nickel. | wikipedia.org |
Stereoselective Synthesis of Enantiopure Analogs
Controlling the three-dimensional structure is crucial in modern drug discovery and chemical synthesis. The development of methods for the stereoselective synthesis of substituted cyclobutanes, including enantiopure analogs of this compound, has been an area of intense research. These strategies aim to control the relative and absolute configuration of stereocenters on the cyclobutane ring.
Several key approaches have been established:
Catalytic Asymmetric Synthesis: This approach uses chiral catalysts to influence the stereochemical outcome of a reaction. For instance, copper-catalyzed enantioselective conjugate additions to cyclobutenones can generate chiral 3-substituted cyclobutanones. nih.govresearchgate.net Similarly, silver-catalyzed enantioselective [3+2] cycloadditions of cyclobutenones with azomethine ylide precursors can build complex bicyclic systems with multiple, well-defined stereocenters. rsc.org Asymmetric hydrogenation of α-alkylidene cyclobutanones using chiral iridium or ruthenium catalysts is another powerful tool. rsc.org
Diastereoselective Reactions: These reactions use an existing chiral center in the molecule to direct the formation of a new stereocenter. A notable example is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. By carefully selecting the reducing agent (e.g., NaBH₄) and controlling reaction conditions such as solvent and temperature, a high diastereomeric ratio favoring the cis product can be achieved. acs.org Subsequent recrystallization can further enhance the purity of the desired diastereomer. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. For example, using a chiral chinchona-based squaramide catalyst, a highly enantioselective sulfa-Michael addition to cyclobutenes bearing an N-acyl-oxazolidinone (a chiral auxiliary) can produce thio-substituted cyclobutanes with excellent enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov
The following table highlights selected results from a diastereoselective reduction study.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | NaBH₄ | THF | 5 | 92:8 | acs.org |
| 10 | NaBH₄ | THF | 25 | 86:14 | acs.org |
| 11 | NaBH₄ | THF | -5 | 93:7 | acs.org |
| 12 | NaBH₄ | THF | -25 | 95:5 | acs.org |
These methodologies provide a robust toolkit for accessing specific stereoisomers of cyclobutane derivatives, enabling the systematic exploration of their structure-activity relationships in various scientific fields.
Spectroscopic Characterization and Structural Analysis of Methyl 2 3 Oxocyclobutyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Chemical Shift Analysis
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of Methyl 2-(3-oxocyclobutyl)acetate shows distinct signals corresponding to each unique proton environment. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons.
The key proton signals for this compound are:
A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃). This signal is typically found in the range of 3.6-3.8 ppm due to the deshielding effect of the adjacent oxygen atom.
A multiplet or doublet of doublets for the two protons of the methylene (B1212753) group adjacent to the ester (-CH₂COO-). These protons are chemically non-equivalent and are influenced by the neighboring chiral center.
A complex series of multiplets in the upfield region (typically 2.0-3.5 ppm) corresponding to the five protons on the cyclobutane (B1203170) ring. The protons alpha to the ketone are expected to be the most downfield among the ring protons due to the electron-withdrawing nature of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.70 | Singlet (s) | 3H |
| -CH₂- (exocyclic) | ~2.60 | Doublet (d) | 2H |
| -CH- (ring) | ~3.20 - 3.40 | Multiplet (m) | 1H |
| -CH₂- (ring, adjacent to C=O) | ~2.80 - 3.10 | Multiplet (m) | 4H |
¹³C NMR Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show seven distinct resonances.
Key features of the ¹³C NMR spectrum include:
A signal at the far downfield end of the spectrum (>200 ppm), which is characteristic of a ketone carbonyl carbon (C=O). libretexts.org
A signal in the range of 170-175 ppm, corresponding to the ester carbonyl carbon (-COO-). libretexts.org
A signal for the methoxy (B1213986) carbon (-OCH₃) typically appearing around 50-55 ppm. chemicalbook.com
Signals for the carbons of the cyclobutane ring and the exocyclic methylene carbon, which would appear in the aliphatic region of the spectrum (typically 20-60 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | ~208 |
| C=O (ester) | ~172 |
| -OCH₃ | ~52 |
| -CH₂- (ring, adjacent to C=O) | ~45 |
| -CH- (ring) | ~35 |
| -CH₂- (exocyclic) | ~38 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the methine proton on the cyclobutane ring and the adjacent methylene protons on the ring, as well as the exocyclic methylene protons. researchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org It allows for the definitive assignment of each proton to its corresponding carbon atom, for example, linking the singlet at ~3.70 ppm to the methoxy carbon at ~52 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netlibretexts.org It is instrumental in piecing together the molecular framework. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon.
Correlations from the exocyclic methylene protons (-CH₂COO-) to both the ester carbonyl carbon and the methine carbon of the cyclobutane ring.
Correlations from the cyclobutane ring protons to the ketone carbonyl carbon.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.org The molecular formula for this compound is C₇H₁₀O₃, corresponding to a molecular weight of approximately 142.15 g/mol . nih.gov
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation of this ion provides clues to the molecule's structure. Common fragmentation pathways for esters and ketones include alpha-cleavage and McLafferty rearrangements. libretexts.orgchemguide.co.uk
Expected fragmentation patterns include:
Loss of a methoxy radical (•OCH₃) to yield a fragment ion at m/z 111. docbrown.info
Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 83.
Cleavage of the C-C bond adjacent to the ester carbonyl, leading to an acylium ion [CH₃OCOCH₂]⁺.
Ring cleavage of the cyclobutanone (B123998) structure, which can produce a variety of characteristic smaller fragments. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 142 | [C₇H₁₀O₃]⁺ (Molecular Ion) | - |
| 111 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |
| 83 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |
| 55 | [C₃H₃O]⁺ (Acylium ion from ring) | C₄H₇O₂ |
| 43 | [CH₃CO]⁺ | C₅H₇O₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. docbrown.info
The IR spectrum of this compound is dominated by the characteristic absorptions of its two carbonyl groups:
Ketone C=O Stretch: The carbonyl group of the cyclobutanone ring is expected to show a strong and sharp absorption band at a relatively high wavenumber, typically around 1780-1800 cm⁻¹. The increased frequency compared to a typical acyclic ketone (1715 cm⁻¹) is due to the ring strain of the four-membered ring.
Ester C=O Stretch: The ester carbonyl group will exhibit another strong, sharp absorption band, typically in the range of 1735-1750 cm⁻¹. docbrown.info
C-O Stretches: The spectrum will also show C-O stretching vibrations associated with the ester group in the fingerprint region, usually between 1000-1300 cm⁻¹. docbrown.info
C-H Stretches: Absorptions corresponding to sp³ C-H stretching will be observed in the region of 2850-3000 cm⁻¹. libretexts.orgopenstax.org
The presence of two distinct, strong peaks in the carbonyl region (1700-1850 cm⁻¹) is a clear indicator of the two different carbonyl environments (ketone and ester) within the molecule. libretexts.org
Advanced X-ray Crystallography for Solid-State Structure Elucidation
For compounds that can be crystallized, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles. nih.gov
For this compound, an X-ray crystal structure would:
Confirm the connectivity of all atoms, corroborating the data from NMR and MS.
Provide exact measurements of all bond lengths and angles. The C-C bonds within the strained cyclobutane ring would be of particular interest. researchgate.net
Elucidate the conformation of the cyclobutane ring. Four-membered rings are not perfectly flat but exist in a puckered conformation to relieve some torsional strain. X-ray analysis would define the degree of this puckering. nih.gov
Determine the relative stereochemistry of the substituents on the cyclobutane ring if chiral centers are present in derivatives.
Reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack in the crystal lattice.
While obtaining a suitable single crystal can be a challenge, the data from X-ray crystallography is considered the gold standard for structural elucidation. nih.gov
Computational Chemistry and Mechanistic Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. By applying DFT calculations to Methyl 2-(3-oxocyclobutyl)acetate, a detailed picture of its electron distribution, molecular orbitals, and reactivity can be constructed.
Key parameters that would be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.
Reactivity descriptors such as electrostatic potential (ESP) maps would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen of the ketone and the ester group would be expected to be electron-rich (nucleophilic) centers, while the carbonyl carbons would be electron-poor (electrophilic) sites.
Table 1: Predicted DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates susceptibility to electrophilic attack. | |
| LUMO Energy | Indicates susceptibility to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing insights into conformational changes and the initial stages of chemical reactions. For this compound, MD simulations could be used to explore its conformational landscape, particularly the puckering of the cyclobutane (B1203170) ring.
Furthermore, MD simulations can model the interactions of the molecule with solvent molecules, which is crucial for understanding reaction mechanisms in solution. By simulating the approach of a reactant, such as a nucleophile or an electrophile, the simulations can reveal the preferred pathways for chemical attack.
Transition State Modeling and Reaction Coordinate Analysis
To understand the energetics and mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Transition state modeling for reactions involving this compound, such as its reduction or nucleophilic addition to the ketone, would provide critical information about the activation energy of the reaction.
Reaction coordinate analysis would then map the entire energy profile of the reaction, from reactants to products, through the transition state. This allows for the determination of reaction rates and provides a detailed, step-by-step understanding of the bond-breaking and bond-forming processes.
Table 2: Hypothetical Transition State Analysis for Nucleophilic Addition to this compound
| Reaction Step | Reactants | Transition State Structure | Activation Energy (kcal/mol) |
| Nucleophilic Attack | This compound + Nucleophile | Partial bond formation between nucleophile and carbonyl carbon |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in medicinal chemistry and materials science for predicting the biological activity or properties of a series of compounds based on their chemical structure. While no specific QSAR studies on derivatives of this compound are currently available, a hypothetical study could be designed.
By synthesizing a library of derivatives with modifications to the cyclobutane ring or the acetate (B1210297) side chain, and measuring a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This model would use calculated molecular descriptors (such as steric, electronic, and hydrophobic parameters) to correlate the chemical structure with the observed activity. Such a model would be invaluable for designing new, more potent derivatives.
A Detailed Examination of this compound in Synthetic Chemistry
This compound, a distinct chemical entity with the molecular formula C₇H₁₀O₃, serves as a pivotal component in the landscape of modern organic synthesis. nih.gov This colorless liquid, identified by the CAS Number 1148130-30-6, is recognized for its utility as a versatile building block, particularly in the creation of more complex molecular architectures. nih.govguidechem.com Its structure, featuring a four-membered cyclobutane ring functionalized with both a ketone and a methyl ester group, provides two reactive centers for a variety of chemical transformations. This unique combination makes it a valuable intermediate in several fields of applied chemistry. guidechem.com
Applications in Complex Molecule Synthesis
The strategic importance of Methyl 2-(3-oxocyclobutyl)acetate lies in its application as a precursor for intricate molecular structures. The inherent reactivity of its ketone and ester functionalities, combined with the specific stereochemical and conformational properties of the cyclobutane (B1203170) ring, allows chemists to use it as a scaffold to build larger, more complex molecules.
The synthesis of natural products, often characterized by their complex and unique three-dimensional structures, represents a significant challenge in organic chemistry. While direct and extensive application of this compound in the completed total synthesis of complex natural products is not yet widely detailed in peer-reviewed literature, its potential as a key building block is noteworthy. The cyclobutane motif is present in a variety of natural products, and synthetic intermediates containing this ring system are of considerable interest.
The dual functionality of this compound allows for sequential or orthogonal chemical modifications, a desirable feature in the multi-step sequences typical of natural product synthesis. The ketone can be transformed into alcohols or amines, while the ester can be hydrolyzed, reduced, or converted into amides, enabling the construction of diverse molecular frameworks. Researchers have demonstrated that building blocks containing a cyclobutane backbone can be synthesized through methods like [2+2]-photocycloaddition, highlighting the chemical community's interest in this structural unit for complex synthesis. researchgate.net
The role of this compound as an intermediate in the synthesis of pharmaceutical compounds is one of its most significant applications. guidechem.com Chemical suppliers categorize it as a "Pharmaceutical Intermediate," underscoring its role in drug discovery and development pipelines. bldpharm.com The development of novel therapeutic agents often relies on the availability of versatile building blocks from which a library of potential drug candidates can be synthesized and tested.
The compound's value stems from its two distinct functional groups, which can be selectively manipulated to introduce new functionalities and build molecular complexity. This versatility is crucial for creating the specific shapes and chemical properties required for a molecule to interact effectively with biological targets.
Table 1: Potential Chemical Transformations of this compound for Pharmaceutical Synthesis
| Functional Group | Reaction Type | Resulting Functionality | Potential Use in Pharmaceuticals |
|---|---|---|---|
| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Introduction of hydrogen-bonding capabilities. |
| Reductive Amination | Amine | Introduction of basic centers, salt formation. | |
| Wittig Reaction | Alkene | Carbon-carbon bond formation, scaffold extension. | |
| Ester | Hydrolysis (acid or base) | Carboxylic Acid | Introduction of acidic centers, amide coupling. |
| Ammonolysis/Aminolysis | Amide | Creation of stable, neutral amide linkages. |
Beyond pharmaceuticals, this compound is a key intermediate in the production of agrochemicals. guidechem.com The principles that make it valuable for pharmaceutical synthesis also apply to the development of new herbicides, pesticides, and fungicides. These applications require the precise assembly of molecules that can interact with biological systems in plants or pests. The unique structural features of this compound can be leveraged to create novel active ingredients for crop protection.
In the realm of industrial materials, the compound is classified as a material science building block. bldpharm.combldpharm.com This suggests its use in the synthesis of specialty chemicals and polymers where specific properties are required. The incorporation of a cyclobutane ring into a larger molecule can influence its physical properties, such as rigidity, thermal stability, and degradation profile.
The development of advanced materials with tailored electronic, optical, or physical properties is a frontier in chemical research. This compound is positioned as a potential precursor for such materials. Chemical suppliers list it within categories that include building blocks for OLED (Organic Light-Emitting Diode) materials, electronic materials, and polymer science. bldpharm.combldpharm.com
The strained cyclobutane ring is a unique structural element that can impart specific characteristics when incorporated into a polymer backbone or other large molecular assembly. The synthesis of novel polymers from bio-based building blocks is an active area of research, and intermediates like this compound offer a route to non-traditional polymer structures. dtu.dk Its functional groups provide the necessary handles to link these monomer units together, paving the way for the creation of new materials with potentially unique and valuable properties for various technological applications.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1148130-30-6 | C₇H₁₀O₃ |
| Sodium borohydride | 16940-66-2 | BH₄Na |
Future Directions and Emerging Research Areas
Chemoenzymatic Synthesis and Biocatalysis
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a promising avenue for the production of methyl 2-(3-oxocyclobutyl)acetate and its derivatives with high stereoselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key component of this approach.
Eco-friendly organo- and biocatalyzed approaches have been developed for the synthesis of cyclobutane-containing molecules, demonstrating the potential of these methods. nih.gov For instance, the enantioselective desymmetrization of 3-substituted cyclobutanones has been achieved using organocatalysts, yielding functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov Enzymes, with their inherent chirality, can offer unparalleled control over the stereochemical outcome of reactions involving the cyclobutane (B1203170) core. This is particularly relevant for creating specific stereoisomers of this compound, which may possess distinct biological activities.
Recent advancements have highlighted the use of enzymes like FtmOx1 for C-H peroxidation, which can be a key step in the synthesis of complex natural products containing modified cyclobutane-like structures. nih.gov This demonstrates the potential for employing native enzyme promiscuity in the chemoenzymatic synthesis of complex molecules. nih.gov The application of biocatalysis is not limited to synthesis; it can also be used for the selective modification of the cyclobutane ring or the ester functionality of this compound.
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch processing in terms of safety, efficiency, and scalability. While specific applications to this compound are not yet widely documented, the principles of flow chemistry are highly relevant to its production.
The production of related compounds, such as methyl acetate (B1210297), has been shown to be significantly more efficient using reactive distillation in a continuous process compared to conventional batch methods. youtube.comresearchgate.net This approach combines the chemical reaction and the separation of products into a single unit, leading to higher conversions and reduced energy consumption. youtube.com Similar strategies could be developed for the synthesis of this compound, potentially involving key reactions like [2+2] cycloadditions or ring expansions under flow conditions.
Exploration of Novel Reactivity Modalities
The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, providing a rich platform for exploring novel reactivity. baranlab.org These transformations can lead to the formation of diverse and complex molecular architectures that would be difficult to access through other synthetic routes.
Recent research has focused on the development of new synthetic reactions involving cyclobutanes and cyclobutanones. acs.org For example, transition metal-catalyzed reactions have been employed to achieve transformations that are not possible with traditional methods. researchgate.netorganic-chemistry.org Photocatalysis, particularly using visible light, has also emerged as a mild and efficient way to drive [2+2] cycloaddition reactions to form cyclobutane rings. organic-chemistry.orgnih.gov
The exploration of these novel reactivity modalities can unlock new synthetic pathways starting from this compound. For instance, selective ring-opening could provide access to linear compounds with specific functional groups, while ring expansion reactions could lead to the formation of five- or six-membered rings, further expanding the synthetic utility of this compound.
Development of Targeted Derivatives for Specific Research Applications
The core structure of this compound can be chemically modified to create a library of derivatives with tailored properties for specific research applications. The presence of the ketone and ester functional groups provides convenient handles for a wide range of chemical transformations.
For example, the ketone can be reduced to a hydroxyl group, which can then be further functionalized. chemicalbook.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse set of amides and esters. These modifications can significantly alter the biological activity of the parent compound. Studies on related compounds have shown that even small changes, such as converting a carboxylic acid to its methyl ester, can lead to more potent biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
